molecular formula C29H28N2O3 B14108040 1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14108040
M. Wt: 452.5 g/mol
InChI Key: PRYHFULLKVLFKL-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a chromeno-pyrrole core with tert-butylphenyl and pyridinylmethyl substituents, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the tert-butylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the chromeno-pyrrole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the pyridinylmethyl group: This step involves the nucleophilic substitution reaction of the chromeno-pyrrole core with a pyridinylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases like potassium carbonate, and acids like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties may make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the dimethyl groups.

    1-(4-Tert-butylphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the pyridinylmethyl group.

Uniqueness

1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the combination of its chromeno-pyrrole core with tert-butylphenyl and pyridinylmethyl substituents. This unique structure may confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O3/c1-17-13-18(2)26-22(14-17)25(32)23-24(20-8-10-21(11-9-20)29(3,4)5)31(28(33)27(23)34-26)16-19-7-6-12-30-15-19/h6-15,24H,16H2,1-5H3

InChI Key

PRYHFULLKVLFKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(C)(C)C)CC5=CN=CC=C5)C

Origin of Product

United States

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